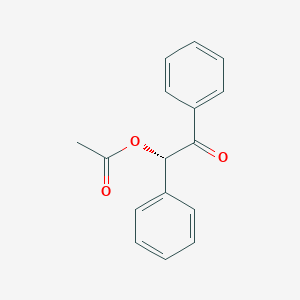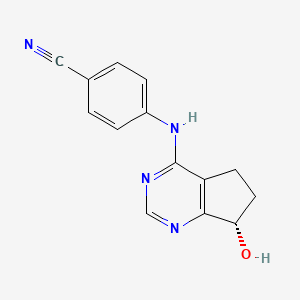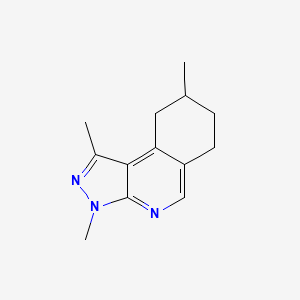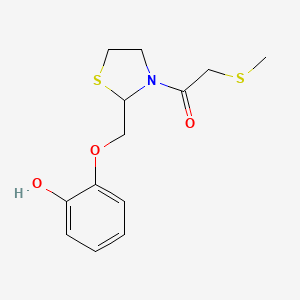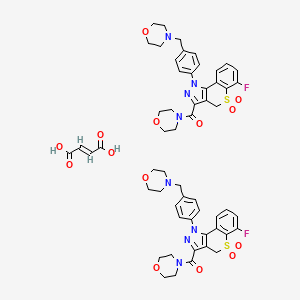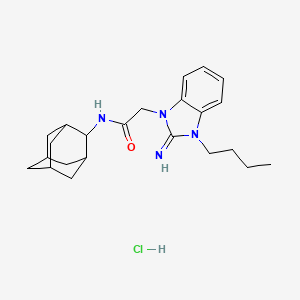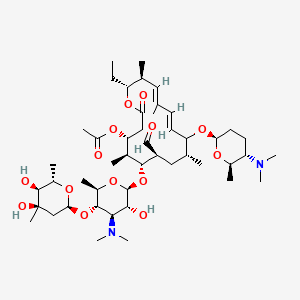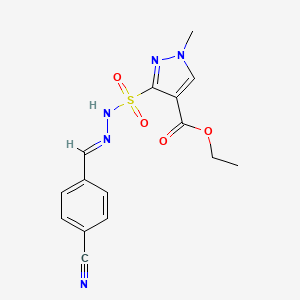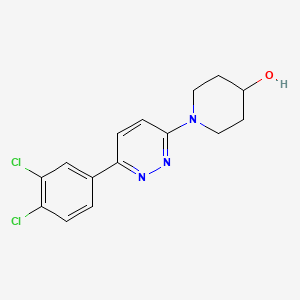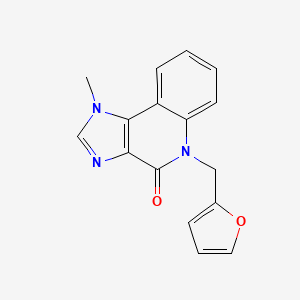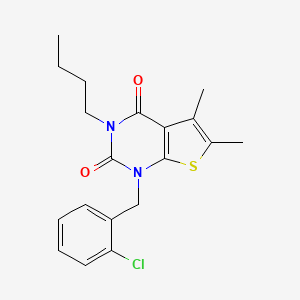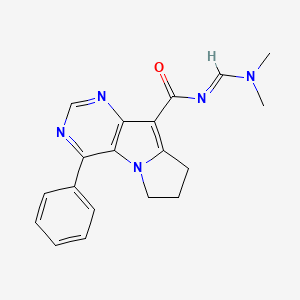
6H-Pyrimido(4,5-b)pyrrolizine-9-carboxamide, 7,8-dihydro-N-((dimethylamino)methylene)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6H-Pyrimido(4,5-b)pyrrolizine-9-carboxamide, 7,8-dihydro-N-((dimethylamino)methylene)-4-phenyl-” is a complex organic compound that belongs to the class of pyrrolizine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrimido-pyrrolizine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6H-Pyrimido(4,5-b)pyrrolizine-9-carboxamide, 7,8-dihydro-N-((dimethylamino)methylene)-4-phenyl-” typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and pyrrolizine precursors. Key steps may involve:
Cyclization reactions: to form the pyrimido-pyrrolizine core.
Amidation reactions: to introduce the carboxamide group.
Substitution reactions: to attach the phenyl and dimethylamino groups.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: to accelerate reaction rates.
Solvents: to dissolve reactants and control reaction environments.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
“6H-Pyrimido(4,5-b)pyrrolizine-9-carboxamide, 7,8-dihydro-N-((dimethylamino)methylene)-4-phenyl-” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to receptors and modulating their function.
Pathways: Affecting signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrimido-pyrrolizine derivatives: Compounds with similar core structures.
Carboxamide derivatives: Compounds with carboxamide functional groups.
Phenyl-substituted compounds: Compounds with phenyl groups attached.
Uniqueness
The uniqueness of “6H-Pyrimido(4,5-b)pyrrolizine-9-carboxamide, 7,8-dihydro-N-((dimethylamino)methylene)-4-phenyl-” lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.
Properties
CAS No. |
139157-00-9 |
|---|---|
Molecular Formula |
C19H19N5O |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(dimethylaminomethylidene)-1-phenyl-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-5-carboxamide |
InChI |
InChI=1S/C19H19N5O/c1-23(2)12-22-19(25)15-14-9-6-10-24(14)18-16(20-11-21-17(15)18)13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3 |
InChI Key |
LEJAHCBNVIYDIG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC(=O)C1=C2CCCN2C3=C1N=CN=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



